molecular formula C15H16N4O3S B5885225 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide

Cat. No. B5885225
M. Wt: 332.4 g/mol
InChI Key: ASWGTBFNKRXEAQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide, also known as 'ITD-1', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ITD-1 involves the inhibition of the activity of Dishevelled, which is a key protein in the Wnt signaling pathway. Dishevelled is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and migration, which are often dysregulated in cancer cells. By inhibiting the activity of Dishevelled, ITD-1 can potentially prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ITD-1 has been shown to have various biochemical and physiological effects, depending on the cell type and tissue being studied. In cancer cells, ITD-1 has been shown to inhibit the activity of Dishevelled, leading to decreased proliferation and increased apoptosis. In neuronal cells, ITD-1 has been shown to modulate the activity of certain enzymes involved in the pathology of Alzheimer's disease, leading to improved cognitive function. Additionally, ITD-1 has been shown to modulate the activity of certain enzymes involved in inflammation and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of ITD-1 is its high yield and purity, which makes it suitable for various laboratory experiments. Additionally, ITD-1 has been extensively studied in various cell types and tissues, which provides a wealth of information on its potential applications. However, one of the limitations of ITD-1 is its specificity for Dishevelled, which may limit its potential applications in certain contexts.

Future Directions

There are several future directions for ITD-1 research, including the development of more potent and selective inhibitors of Dishevelled, the exploration of its potential use in combination with other drugs for cancer treatment, and the investigation of its potential use in other diseases, such as inflammation and diabetes. Additionally, further studies are needed to elucidate the full mechanism of action of ITD-1 and its potential side effects.

Synthesis Methods

The synthesis of ITD-1 involves the reaction of 5-isobutyl-1,3,4-thiadiazol-2-amine with 2-nitrobenzaldehyde and acryloyl chloride, followed by purification and isolation of the product. The yield of the synthesis process is reported to be high, and the purity of the final product is confirmed by various analytical techniques, including NMR and HPLC.

Scientific Research Applications

ITD-1 has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, ITD-1 has been shown to inhibit the activity of a protein called 'Dishevelled' that is involved in the Wnt signaling pathway, which is implicated in the development of various cancers. ITD-1 has also been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease, by modulating the activity of certain enzymes involved in the disease pathology. Additionally, ITD-1 has been explored as a potential drug candidate for various other diseases, including diabetes and inflammation.

properties

IUPAC Name

(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-10(2)9-14-17-18-15(23-14)16-13(20)8-7-11-5-3-4-6-12(11)19(21)22/h3-8,10H,9H2,1-2H3,(H,16,18,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWGTBFNKRXEAQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)prop-2-enamide

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